molecular formula C10H17NO4 B3043692 3,4-diethyl (3R,4R)-pyrrolidine-3,4-dicarboxylate CAS No. 904304-88-7

3,4-diethyl (3R,4R)-pyrrolidine-3,4-dicarboxylate

Cat. No. B3043692
CAS RN: 904304-88-7
M. Wt: 215.25 g/mol
InChI Key: TZVXAGZGBHPRMV-YUMQZZPRSA-N
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Description

3,4-Diethyl (3R,4R)-pyrrolidine-3,4-dicarboxylate, also known as 3,4-Diethyl-2,5-dioxopyrrolidine-1-carboxylate, is a cyclic dicarboxylic acid ester derived from pyrrolidine. It is a common organic compound found in many pharmaceutical preparations and laboratory experiments. This compound has been extensively studied due to its wide range of applications in the medical, industrial and scientific fields.

Scientific Research Applications

1. Factor Xa Inhibition

A study focused on the inhibitory activity of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides, including derivatives like R1663, against factor Xa, a key enzyme in the coagulation cascade. This research highlighted the potential of these compounds in antithrombotic therapy due to their selectivity and favorable pharmacokinetic properties (Anselm et al., 2010).

2. Synthesis of Pyrrolidine Derivatives

Another study demonstrated a stereoselective approach to synthesizing 3,4-trans-disubstituted pyrrolidin-2-ones and pyrrolidines, which are valuable in medicinal chemistry. This method efficiently produced derivatives like (3R,4R)-4-benzyl-3-pyrrolidinecarboxylic acid, highlighting the synthetic versatility of pyrrolidine scaffolds (Orena et al., 2003).

3. Novel Pyrroline Derivatives Synthesis

Research on the synthesis of 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates showcases the development of new methodologies for synthesizing diversely substituted pyrroline derivatives. This work contributes to the field of organic synthesis, providing key intermediates for further chemical transformations (More et al., 2011).

4. DNA/RNA Duplex Stability

The synthesis of N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol was explored for its potential in influencing DNA and RNA duplex stability. The study highlighted the compound's role in forming intercalating nucleic acids (INAs), providing insights into nucleic acid chemistry and potential therapeutic applications (Filichev & Pedersen, 2003).

5. Synthesis of 3-Acyltetramic Acids

A research study detailed the acylation of pyrrolidine-2,4-diones, leading to the synthesis of 3-acyltetramic acids. This chemical process, involving the conversion of α-amino acid esters, contributes significantly to the field of organic synthesis and pharmaceutical chemistry (Jones et al., 1990).

properties

IUPAC Name

diethyl (3R,4R)-pyrrolidine-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVXAGZGBHPRMV-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CNC[C@@H]1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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